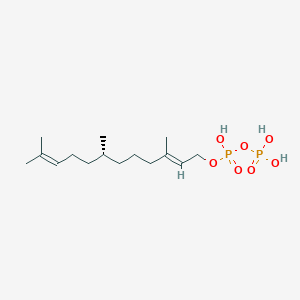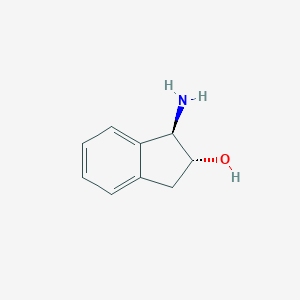![molecular formula C11H10N2O5 B142293 {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid CAS No. 150013-03-9](/img/structure/B142293.png)
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as N-(4-nitrophenyl)-3-(2-oxo-2-propen-1-yl)glycine and is a derivative of glycine.
Mécanisme D'action
The mechanism of action of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.
Effets Biochimiques Et Physiologiques
Studies have shown that {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid can selectively bind to a variety of proteins and enzymes, including proteases, kinases, and phosphatases. This binding can lead to changes in their activity levels, which can have downstream effects on cellular processes such as signal transduction and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid as a fluorescent probe is its high selectivity for specific proteins and enzymes. This allows for precise measurements of their activity levels in complex biological systems. However, one limitation is that the compound can be toxic at high concentrations, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for research on {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins and enzymes. Another direction is the application of this compound in live-cell imaging and in vivo studies to better understand its biological functions and potential therapeutic applications. Additionally, there is potential for the use of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Méthodes De Synthèse
The synthesis of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves the reaction between 4-nitrobenzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce the final compound.
Applications De Recherche Scientifique
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid has been extensively studied for its potential as a fluorescent probe in biological and biomedical research. Its unique chemical structure allows it to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions.
Propriétés
Numéro CAS |
150013-03-9 |
|---|---|
Nom du produit |
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid |
Formule moléculaire |
C11H10N2O5 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(12-7-11(15)16)6-3-8-1-4-9(5-2-8)13(17)18/h1-6H,7H2,(H,12,14)(H,15,16)/b6-3+ |
Clé InChI |
RDUYZCLCAUKCDC-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

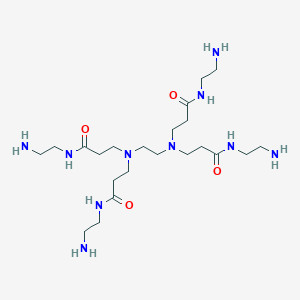


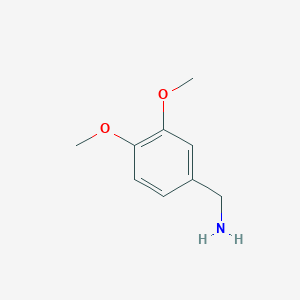
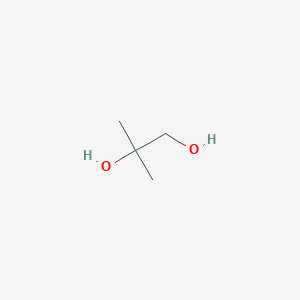
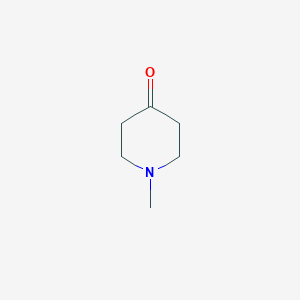

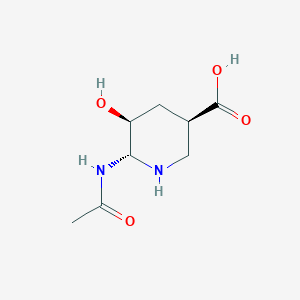
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

